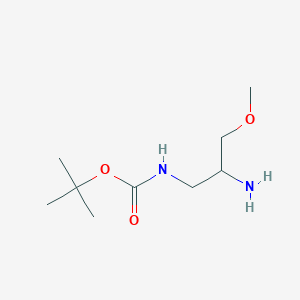

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate

Description

Properties

Molecular Formula |

C9H20N2O3 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

tert-butyl N-(2-amino-3-methoxypropyl)carbamate |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |

InChI Key |

KTJZGFSYVWTNHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-methoxypropylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-3-methoxypropylamine attacks the carbonyl carbon of tert-butyl carbamate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Applied in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-methoxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (3-methacrylamidopropyl)carbamate

- Structure: Contains a methacrylamide group (CH₂=C(CH₃)CONH–) instead of the amino-methoxy motif.

- Key Differences: The methacrylamide introduces polymerizable vinyl functionality, making it suitable for creating cross-linked polymers or hydrogels. Unlike the amino group in the target compound, this derivative is less nucleophilic and more reactive in radical polymerization .

- Applications : Used in materials science for synthesizing functionalized polymers.

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate

- Structure: Features a ketone (3-oxo) and methoxy group (C₉H₁₇NO₄, MW 203.24 g/mol) .

- Key Differences: The ketone enhances electrophilicity, enabling reactions like nucleophilic additions (e.g., Grignard). The absence of an amino group limits its utility in peptide synthesis but expands its role in ketone-based conjugations.

tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate

Cyclic and Aromatic Derivatives

tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate

- Structure : Incorporates a phenyl ring and hydroxyl group (CAS 162541-45-9) .

- The hydroxyl group allows hydrogen bonding, impacting solubility and crystallinity compared to the methoxy group.

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

- Structure : Bicyclo[2.2.2]octane framework with a formyl substituent .

- Key Differences: The rigid bicyclic structure increases steric hindrance, reducing conformational flexibility. The formyl group offers a handle for further functionalization (e.g., Schiff base formation), unlike the linear amino-methoxy chain.

Heteroatom and Steric Modifications

tert-Butyl N-[3-amino-2-methyl-2-(2-methyloxolan-3-yl)propyl]carbamate

- Structure : Contains a tetrahydrofuran (oxolane) ring and methyl branch (CAS 2229011-92-9) .

Biological Activity

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of carbamates, which are known for their diverse biological effects, including enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₁₉N₃O₃

- Molecular Weight : 229.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate group is known to facilitate binding with enzymes and receptors, potentially modulating their activity. For instance, studies have indicated that carbamates can act as inhibitors of certain enzymes involved in metabolic pathways, thereby influencing cellular functions.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that carbamate derivatives can exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative conditions.

Research Findings

Several studies have explored the biological activities of this compound:

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by multidrug-resistant strains highlighted its effectiveness as an adjunct therapy.

- Neuroprotection : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.